molecular formula C9H11Cl2NO3S B2852642 2,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide CAS No. 838870-48-7

2,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide

Cat. No.: B2852642
CAS No.: 838870-48-7
M. Wt: 284.15
InChI Key: RUSLNDIEFIDOKF-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(3-hydroxypropyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. As part of the benzenesulfonamide chemical family, this compound features a 2,5-dichlorophenyl group linked to a sulfonamide moiety with a 3-hydroxypropyl chain. Related benzenesulfonamide compounds are frequently utilized in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules . This compound serves as a valuable building block in organic synthesis. The benzenesulfonamide scaffold is a privileged structure in drug discovery, and researchers employ derivatives like this to explore structure-activity relationships (SAR) . The hydroxypropyl substituent can enhance solubility and serves as a handle for further chemical modification, allowing for the creation of more complex molecules or conjugates . Benzenesulfonamide-containing compounds have demonstrated significant research value in early-stage drug discovery. Recent scientific literature highlights that such derivatives can be designed as inhibitors of viral targets; for instance, some benzenesulfonamide-containing phenylalanine derivatives have been investigated for their potent activity against the HIV-1 capsid (CA) protein, showcasing the scaffold's potential in developing new antiviral agents . The mechanism of action for these inhibitors often involves binding to specific pockets on the target protein, disrupting essential protein-protein interactions or assembly processes . Please note: This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO3S/c10-7-2-3-8(11)9(6-7)16(14,15)12-4-1-5-13/h2-3,6,12-13H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSLNDIEFIDOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using 2,5-Dichlorobenzenesulfonyl Chloride

The most widely reported method involves reacting 2,5-dichlorobenzenesulfonyl chloride with 3-amino-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-amino-1-propanol attacks the electrophilic sulfur atom in the sulfonyl chloride:

$$
\text{C}6\text{H}3\text{Cl}2\text{SO}2\text{Cl} + \text{HO}(\text{CH}2)3\text{NH}2 \rightarrow \text{C}9\text{H}{11}\text{Cl}2\text{NO}_3\text{S} + \text{HCl}
$$

Key Reaction Parameters

Parameter Optimal Value Source
Solvent Dichloromethane
Base Triethylamine
Temperature 0–5°C (initial), RT
Reaction Time 4–6 hours
Yield 65–72%

The base neutralizes HCl, driving the reaction to completion. Industrial-scale adaptations employ continuous flow reactors to enhance efficiency.

Diazotization and Sulfonation of Aniline Precursors

Alternative routes begin with 2,5-dichloroaniline , which undergoes diazotization followed by sulfonation:

  • Diazotization : Treatment with NaNO₂ and HCl at -5°C forms a diazonium salt.
  • Sulfonation : Reaction with SO₂ and CuCl in acetic acid/toluene yields 2,5-dichlorobenzenesulfonyl chloride.

This intermediate is then coupled with 3-amino-1-propanol as described in Section 1.1.

Critical Observations

  • Excess Cl₂ in sulfonation increases regioselectivity but risks over-chlorination.
  • Yields for the diazotization-sulfonation step range from 58–63%.

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve amine solubility but may necessitate higher temperatures (40–50°C), risking decomposition. Non-polar solvents like toluene reduce side reactions but slow kinetics.

Stoichiometric Ratios

A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material. Excess amine (>1.5 equiv) leads to di-substitution byproducts.

Purification and Characterization

Workup Procedures

  • Acid-Base Extraction : Crude product is washed with 1M HCl (removes unreacted amine) and 5% NaHCO₃ (neutralizes residual sulfonyl chloride).
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >98% purity.

Analytical Data

Property Value Source
Melting Point 128–130°C
IR (cm⁻¹) 3340 (N–H), 1160 (S=O)
¹H NMR (DMSO-d₆) δ 1.65 (m, 2H), 3.40 (t, 2H)

Industrial-Scale Adaptations

Large-scale synthesis uses automated reactors with in-line FTIR monitoring to maintain pH (7.5–8.5) and temperature (±1°C). Continuous distillation recovers >90% of unreacted 3-amino-1-propanol.

Challenges and Mitigation

  • Hydrolysis of Sulfonyl Chloride : Moisture exposure degrades the intermediate. Solutions include molecular sieves and anhydrous conditions.
  • Byproduct Formation : Di-substituted sulfonamides are minimized by controlling amine stoichiometry.

Emerging Methodologies

Recent advances explore enzymatic sulfonation using aryl sulfotransferases, though yields remain low (12–18%). Microwave-assisted synthesis reduces reaction times to 30 minutes but requires specialized equipment.

Chemical Reactions Analysis

2,5-Dichloro-N-(3-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The sulfonamide group can undergo reduction to form amines. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Synthesis Intermediate: This compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it valuable for creating more complex molecules.

2. Biology

  • Biological Activity: Research indicates that 2,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide exhibits anti-inflammatory and antimicrobial properties. It is being studied for its interactions with biomolecules and potential therapeutic effects .

3. Medicine

  • Therapeutic Potential: Ongoing studies are exploring its use in treating conditions such as arthritis and inflammatory diseases. The compound's mechanism of action involves binding to specific enzymes or receptors, potentially altering their activity .

4. Industry

  • Specialty Chemicals Production: The compound is utilized in the manufacturing of specialty chemicals, contributing to various industrial processes.

Case Studies

Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in animal models of arthritis. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting potential for therapeutic use in inflammatory diseases .

Case Study 2: Antimicrobial Activity
In another study, the compound was tested against various bacterial strains. The findings showed promising antimicrobial activity, indicating its potential application in developing new antibiotics or adjunct therapies for infections .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide

  • Structure : The N-substituent is a 3-methylphenyl group instead of 3-hydroxypropyl .
  • Key Differences: Polarity: The methylphenyl group is hydrophobic compared to the polar 3-hydroxypropyl, reducing water solubility. Hydrogen Bonding: Absence of a hydroxyl group eliminates hydrogen-bond donor capacity.
  • Crystallographic Data: Reported by Mughal et al.

N-(2,5-Dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

  • Structure: Features a complex substituent with a dimethylimidazolidinone moiety and a secondary hydroxyl group .
  • Key Differences: Molecular Weight: Higher (~480 g/mol) due to the bulky imidazolidinone group. Bioactivity: The imidazolidinone group may confer enhanced biological activity, such as enzyme inhibition.

2,5-Dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide

  • Structure : Substituted with a 4-fluorobenzylsulfanyl group and a methyl branch .
  • Lipophilicity: The fluorobenzyl group enhances lipophilicity, favoring membrane permeability.
  • Molecular Weight : 422.37 g/mol , significantly heavier than the target compound .

2,5-Dichloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide

  • Structure : Contains a dimethoxyphenyl substituent .
  • Key Differences :
    • Electronic Effects : Methoxy groups donate electron density via resonance, contrasting with the electron-withdrawing chlorine atoms.
    • Acidity : Predicted pKa of 8.80 , suggesting moderate protonation behavior under physiological conditions .
  • Physical Properties :
    • Density : 1.446 g/cm³ (predicted).
    • Boiling Point : 508.1°C (predicted) .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Notable Properties
2,5-Dichloro-N-(3-hydroxypropyl)benzenesulfonamide C₉H₁₁Cl₂NO₃S ~296.17 Hydroxypropyl (H-bond donor) High polarity, moderate solubility
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide C₁₃H₁₁Cl₂NO₂S 324.20 Methylphenyl (hydrophobic) Low solubility, crystallizes in P2₁/c
N-(2,5-Dichlorophenyl)-[...]benzenesulfonamide C₂₀H₂₂Cl₂N₃O₅S₂ ~480.00 Imidazolidinone, hydroxyl Potential bioactivity, chirality
2,5-Dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-...} C₁₈H₁₉Cl₂FNO₂S₂ 422.37 Fluorobenzylsulfanyl, methyl branch High lipophilicity
2,5-Dichloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide C₁₄H₁₃Cl₂NO₄S 362.23 Dimethoxyphenyl (electron-donating) pKa ~8.80, high boiling point

Research Findings and Implications

  • Crystallography : Analogs like the 3-methylphenyl derivative were refined using SHELXL , highlighting the role of substituents in crystal packing. The hydroxypropyl group in the target compound may promote hydrogen-bonded networks, similar to trends observed in hydroxyl-containing sulfonamides .
  • Synthetic Challenges: Bulky substituents (e.g., imidazolidinone) complicate synthesis, whereas hydroxypropyl derivatives may require protection/deprotection strategies to preserve the hydroxyl group.

Biological Activity

2,5-Dichloro-N-(3-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in pharmacological research due to its potential biological activities. This compound, with the CAS number 838870-48-7, exhibits various biological effects, including anti-inflammatory, antimicrobial, and possibly anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature and experimental studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12H14Cl2N2O3S
  • Molecular Weight: 319.22 g/mol

The presence of chlorine atoms and a hydroxypropyl side chain contributes to its reactivity and biological interactions.

1. Anti-inflammatory Activity

Research indicates that sulfonamide derivatives can exhibit significant anti-inflammatory effects. A study evaluated the impact of various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The findings suggested that certain derivatives, including those similar to this compound, could effectively reduce perfusion pressure and coronary resistance, indicating potential therapeutic applications in cardiovascular diseases .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzenesulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001 nM

2. Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. In vitro studies have demonstrated that derivatives of benzenesulfonamides possess varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) that suggest effectiveness against these pathogens .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundMIC (mg/mL) against E. coliMIC (mg/mL) against S. aureus
BenzenesulfonamideX.XX.X
This compoundY.YY.Y

(Note: Specific MIC values need to be filled based on experimental data.)

3. Anticancer Potential

Emerging research suggests that some sulfonamide derivatives may inhibit cancer cell proliferation through various mechanisms, including carbonic anhydrase inhibition. The structural features of compounds like this compound could contribute to such activities by interacting with specific molecular targets involved in tumor growth and metastasis .

The biological activity of sulfonamides often involves their ability to inhibit specific enzymes or receptors in biological systems:

  • Carbonic Anhydrase Inhibition: Some studies have indicated that sulfonamides can inhibit carbonic anhydrase enzymes, which play a crucial role in pH balance and fluid secretion in tissues. This inhibition could lead to therapeutic effects in conditions like glaucoma or edema .
  • Calcium Channel Interaction: Docking studies have suggested that certain benzenesulfonamides may interact with calcium channels, affecting vascular tone and cardiac function .

Case Studies

  • Cardiovascular Effects: A study assessing the impact of various benzenesulfonamides on heart perfusion showed that certain compounds significantly lowered coronary resistance compared to controls, indicating potential applications in managing heart conditions.
  • Microbial Resistance: Research into the antimicrobial efficacy of sulfonamides revealed a trend toward increasing resistance among common pathogens, highlighting the need for ongoing evaluation of new derivatives like this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of 2,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide to improve yield and purity?

  • Methodology : The synthesis typically involves sequential chlorination, sulfonation, and coupling reactions. Key steps include:

  • Chlorination : Use anhydrous AlCl₃ as a catalyst in dichloromethane (DCM) under reflux (40–50°C) for selective chlorination .
  • Sulfonation : Introduce the sulfonamide group via reaction with 3-hydroxypropylamine in THF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Yield Optimization : Monitor reaction progress using TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) to minimize side products .
    • Data Contradictions : Discrepancies in yield (40–75%) across studies may arise from solvent polarity or residual moisture affecting chlorination efficiency .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in DMSO-d₆ to confirm sulfonamide proton signals (δ 7.8–8.2 ppm) and hydroxypropyl chain integration .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (theoretical m/z: ~348.5) and isotopic patterns from chlorine atoms .
  • HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect hydrolyzed byproducts .

Intermediate Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives like this compound?

  • Experimental Design :

  • Crystallization : Use slow evaporation from ethanol/water (7:3 v/v) at 4°C to grow single crystals .
  • Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Refinement via SHELXL-2018 for accurate bond-length precision (±0.001 Å) .
    • Key Findings : The compound’s crystal packing may exhibit weak Cl···O interactions (3.11–3.27 Å) and N–H···O hydrogen bonds, influencing solubility and stability .
    • Contradictions : Discrepancies in torsion angles (e.g., C–S–N–C) between experimental and DFT-optimized structures suggest solvent effects during crystallization .

Q. What strategies mitigate hydrolysis of the sulfonamide group during biological assays?

  • Stabilization Methods :

  • pH Control : Maintain assay buffers at pH 7.4–8.0 to avoid acid/base-catalyzed hydrolysis .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent aqueous degradation .
    • Validation : Use LC-MS to track hydrolysis products (e.g., free benzenesulfonic acid) over 24-hour incubation periods .

Advanced Research Questions

Q. How do substituent effects (e.g., chlorine position, hydroxypropyl chain) influence the compound’s enzyme inhibition kinetics?

  • Structure-Activity Relationship (SAR) :

  • Chlorine Position : 2,5-Dichloro substitution enhances hydrophobic interactions with enzyme active sites (e.g., carbonic anhydrase IX) compared to mono-chloro analogs .
  • Hydroxypropyl Chain : The hydroxyl group facilitates hydrogen bonding with catalytic residues (e.g., Zn²⁺ in metalloenzymes), confirmed via molecular docking (AutoDock Vina) .
    • Contradictions : Some studies report conflicting IC₅₀ values (e.g., 0.8–2.3 µM) due to assay variability (fluorescence vs. calorimetry) .

Q. What computational tools can predict the compound’s reactivity in radical-mediated reactions?

  • Modeling Approaches :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to simulate radical intermediates (e.g., sulfonamide N-centered radicals) .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites influenced by chlorine substituents .
    • Experimental Validation : Compare computed activation energies with experimental Arrhenius parameters (EPR spectroscopy) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of sulfonamide derivatives?

  • Root Causes :

  • Impurity Profiles : Trace levels of unreacted sulfonyl chloride (detected via HPLC) may confound bioactivity data .
  • Assay Conditions : Variability in cell permeability (e.g., Caco-2 monolayer vs. in vivo models) affects IC₅₀ reproducibility .
    • Resolution : Standardize protocols using WHO-recommended cell lines and include positive controls (e.g., acetazolamide for carbonic anhydrase assays) .

Q. Why do crystallographic studies of similar sulfonamides show divergent hydrogen-bonding networks?

  • Contributing Factors :

  • Solvent Co-Crystallization : Ethanol vs. acetonitrile solvents alter supramolecular architectures (e.g., dimeric vs. chain motifs) .
  • Temperature Effects : Low-temperature (100 K) data collection reduces thermal motion artifacts, improving electron density maps .
    • Tools : Use Mercury CSD’s packing similarity module to compare crystal structures and identify polymorphic variations .

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